Acein

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

High affinity angiotensin-converting enzyme (ACE) ligand (Kd = 2.79 nM). Exhibits no significant effect on ACE enzymatic activity up to 500 nM concentration. Potentiates NMDA + D-serine-induced dopamine release from striatal slices in vitro and the striatum in vivo.

Aplicaciones Científicas De Investigación

Cardiovascular and Renal Protection

Acein, known for its role in cardiovascular diseases, has shown efficacy as an antihypertensive agent. Studies have indicated its utility in reducing mortality and symptoms of heart failure in patients with severe congestive heart failure. Clinical trials have also revealed its effectiveness in reducing hospitalizations for heart failure in patients with moderate left ventricular dysfunction. Acein's benefits extend to both ischemic and nonischemic causes of left ventricular dysfunction, with or without recent myocardial infarction. This efficacy is partly attributed to its impact on left ventricular remodeling and reduction in left ventricular enlargement. Additionally, Acein has been suggested to play a role in the regression of left ventricular hypertrophy and slowing the rate of renal function loss in diabetic nephropathy patients (Lonn, Yusuf, Jha, Montague, Teo, Benedict, & Pitt, 1994).

Molecular Structure and Function

Acein, a zinc- and chloride-dependent peptidyl dipeptidase, is critical in the renin-angiotensin system, regulating blood pressure. It exists in two forms: the somatic ACE and the sperm-specific germinal ACE, both encoded by the same gene. Somatic ACE features two active sites with distinct catalytic properties, while germinal ACE has a single active site. The enzyme's structure, revealed through X-ray studies, differs significantly from assumed structural homologs like carboxypeptidase A, highlighting its unique functional mechanisms (Riordan, 2003).

ACE Inhibitors and Cancer Risk

A study explored the association between ACE inhibitors and cancer risk, focusing on breast and female reproductive tract cancers. This observational study aimed to understand the potential protective role of ACE inhibitors against various cancers, contributing to the broader understanding of Acein's implications in oncology (Friis, Sørensen, Mellemkjær, Mclaughlin, Nielsen, Blot, & Olsen, 2001).

ACE Inhibitors in SARS-CoV-2 Infections

In the context of the COVID-19 pandemic, Acein, as a receptor for SARS-CoV-2, was targeted for therapeutic intervention. Research demonstrated that human recombinant soluble ACE2 could significantly block early stages of SARS-CoV-2 infections, offering a potential treatment pathway for COVID-19 (Monteil et al., 2020).

Propiedades

Nombre del producto |

Acein |

|---|---|

Fórmula molecular |

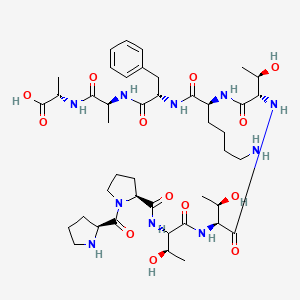

C43H68N10O13 |

Peso molecular |

932.5 |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C43H68N10O13/c1-22(35(57)47-23(2)43(65)66)46-37(59)30(21-27-13-7-6-8-14-27)49-36(58)28(15-9-10-18-44)48-39(61)32(24(3)54)51-41(63)34(26(5)56)52-40(62)33(25(4)55)50-38(60)31-17-12-20-53(31)42(64)29-16-11-19-45-29/h6-8,13-14,22-26,28-34,45,54-56H,9-12,15-21,44H2,1-5H3,(H,46,59)(H,47,57)(H,48,61)(H,49,58)(H,50,60)(H,51,63)(H,52,62)(H,65,66)/t22-,23-,24+,25+,26+,28-,29-,30-,31-,32-,33-,34-/m0/s1 |

SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.